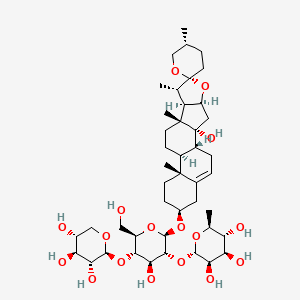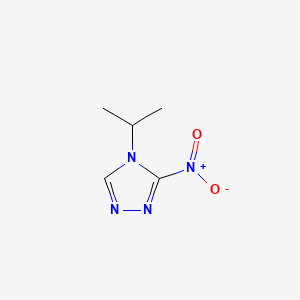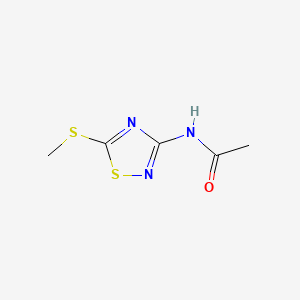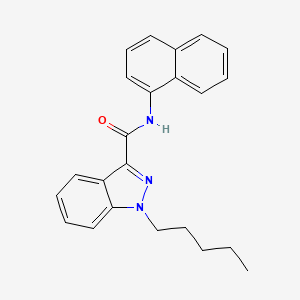
14-ヒドロキシスプレンゲリニンC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Hydroxy sprengerinin C is a steroidal compound found in Ophiopogon japonicus . It has a molecular formula of C44H70O17 and a molecular weight of 871.0 g/mol . The IUPAC name of this compound is quite complex and can be found in the PubChem database .
Molecular Structure Analysis
The molecular structure of 14-Hydroxy sprengerinin C is quite complex. It has a large number of carbon, hydrogen, and oxygen atoms arranged in a specific configuration . The exact 2D and 3D structures can be found in the PubChem database .作用機序
Target of Action
14-Hydroxy sprengerinin C is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus . Its primary targets are believed to be specific enzymes and receptors involved in inflammatory and immune responses. These targets play crucial roles in modulating cellular activities and signaling pathways.
Mode of Action
The compound interacts with its targets by binding to specific sites on enzymes and receptors, leading to inhibition or activation of these proteins. This interaction can result in the modulation of inflammatory responses, potentially reducing inflammation and promoting immune regulation .
Biochemical Pathways
14-Hydroxy sprengerinin C affects several biochemical pathways, including the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By modulating this pathway, the compound can influence the expression of various cytokines and inflammatory mediators, leading to downstream effects such as reduced inflammation and enhanced immune function .
Pharmacokinetics
The pharmacokinetics of 14-Hydroxy sprengerinin C involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular and cellular levels, 14-Hydroxy sprengerinin C’s action results in the modulation of inflammatory responses, reduction of oxidative stress, and enhancement of immune function. These effects contribute to its potential therapeutic benefits in treating inflammatory and immune-related conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of 14-Hydroxy sprengerinin C. For instance, the compound may be more stable and effective in neutral to slightly acidic environments. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .
実験室実験の利点と制限
The advantages of using 14-Hydroxy sprengerinin C in laboratory experiments include its availability, its relatively low cost, and its wide range of biological activities. Additionally, the compound is relatively easy to synthesize and can be stored for long periods of time without significant degradation. The major limitation of using 14-Hydroxy sprengerinin C in laboratory experiments is its potential toxicity. Therefore, it is important to use the compound in a controlled setting and follow safety protocols.
将来の方向性
There are several potential future directions for the use of 14-Hydroxy sprengerinin C. One potential direction is the development of novel therapeutic agents based on the compound. Additionally, the compound could be further studied for its potential anti-inflammatory, antioxidant, and anti-cancer activities. Finally, the compound could be studied for its potential hepatoprotective and cardioprotective effects.
合成法
14-Hydroxy sprengerinin C can be synthesized using a variety of methods. One method involves the reaction of 2-hydroxy-3-methoxyphenylacetaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and acetic acid. This reaction results in the formation of 14-hydroxy sprengerinin C. Another method involves the reaction of 2-hydroxy-3-methoxyphenylacetaldehyde with ethyl acetoacetate in the presence of anhydrous sodium acetate and acetic acid. This reaction also results in the formation of 14-hydroxy sprengerinin C.
科学的研究の応用
医薬品研究
14-ヒドロキシスプレンゲリニンC: は、ステロイド系化合物としての特性により、医薬品研究において広く用いられており、新規薬剤開発に重要な役割を果たす可能性があります 。抗炎症薬、ホルモン関連治療薬、より複雑なステロイド系化合物を合成するための前駆体としての可能性が、治療用途として探求されています。
化粧品業界
化粧品分野では、This compoundの肌改善効果が研究されています 。環境ダメージから肌を保護し、老化の兆候を軽減し、肌全体の健康を改善する可能性のあるスキンケア製品の開発につながる可能性のある、その抗酸化能力が研究の中心となっています。
健康補助食品
健康食品業界では、This compoundを健康補助食品に配合する可能性について検討しています 。その天然由来とステロイド系成分は、免疫力強化、運動能力向上、ホルモンバランスサポートを目的とした健康製品に貢献する可能性があります。
糖鎖生物学
この化合物は、糖鎖生物学研究においても関心の対象となっており、生物学的生物内の複雑な炭水化物系を理解する上で役割を果たす可能性があります 。その構造は、細胞間の認識とシグナル伝達に重要な役割を果たす糖タンパク質の合成と機能に関する洞察を提供する可能性があります。
アンチエイジング治療
その抗酸化特性の可能性から、This compoundはアンチエイジング治療への応用が研究されています 。細胞内の酸化ストレスを軽減することで、老化プロセスを遅らせ、加齢に伴う病気の予防に役立つ可能性があります。
分子生物学ツール
最後に、This compoundは、細胞プロセスを研究するための分子プローブや試薬として役立ち、分子生物学に貢献する可能性があります 。そのステロイド構造は、細胞内の分子にタグ付けまたは追跡するために役立ち、細胞内ダイナミクスの理解を深める可能性があります。
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONBXCCYURJCAY-LSXBRKLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)



![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)


